2,2'-Methylenebis(5-butylphenol)
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Overview
Description
2,2’-Methylenebis(5-butylphenol) is an organic compound belonging to the class of phenolic antioxidants. It is characterized by the presence of two phenol groups connected by a methylene bridge, with each phenol ring substituted with a butyl group at the 5-position. This compound is known for its antioxidant properties, making it valuable in various industrial applications, particularly in the stabilization of polymers and other materials prone to oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(5-butylphenol) typically involves the condensation of 5-butylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds as follows:
Reactants: 5-butylphenol and formaldehyde.
Catalyst: Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide).
Conditions: The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete condensation.
Product Isolation: The resulting product is purified by recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenebis(5-butylphenol) is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to ensure consistent product quality.
Types of Reactions:
Oxidation: 2,2’-Methylenebis(5-butylphenol) can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,2’-Methylenebis(5-butylphenol) has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in pharmaceuticals due to its antioxidant activity.
Industry: Employed in the production of rubber, plastics, and other materials to enhance their durability and resistance to oxidation.
Mechanism of Action
The antioxidant activity of 2,2’-Methylenebis(5-butylphenol) is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The methylene bridge between the phenol rings enhances the stability of the resulting phenoxyl radicals, making the compound an effective antioxidant. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through hydrogen atom transfer and radical scavenging mechanisms.
Comparison with Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Comparison:
- 2,2’-Methylenebis(5-butylphenol) is unique due to the presence of butyl groups at the 5-position, which can influence its solubility and reactivity compared to other methylenebisphenols.
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) and 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) have tert-butyl groups, which provide steric hindrance and enhance antioxidant properties.
- 4,4’-Methylenebis(2,6-di-tert-butylphenol) is another potent antioxidant with tert-butyl groups at the 2 and 6 positions, offering high stability and effectiveness in preventing oxidative degradation.
Properties
CAS No. |
144645-40-9 |
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Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-butyl-2-[(4-butyl-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-3-5-7-16-9-11-18(20(22)13-16)15-19-12-10-17(8-6-4-2)14-21(19)23/h9-14,22-23H,3-8,15H2,1-2H3 |
InChI Key |
YZXLYARCXQTKAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)CC2=C(C=C(C=C2)CCCC)O)O |
Origin of Product |
United States |
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